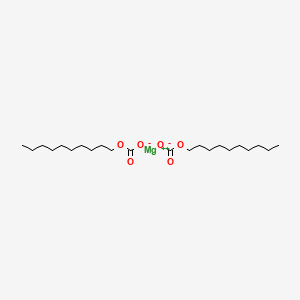
Magnesium bis(decylcarbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis(decylcarbonate) is a chemical compound with the molecular formula C22H42MgO6. It is a white solid that is widely used in the formulation of personal care products, such as cosmetics and skincare products. This compound acts as an emollient and skin conditioning agent, providing moisturizing and softening effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium bis(decylcarbonate) can be synthesized through the reaction of magnesium carbonate with decyl chloroformate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of magnesium bis(decylcarbonate) involves the use of large-scale reactors where magnesium carbonate is reacted with decyl chloroformate. The reaction mixture is then purified through filtration and recrystallization to obtain the final product with high purity. The process is optimized to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium bis(decylcarbonate) primarily undergoes substitution reactions due to the presence of the carbonate groups. It can react with nucleophiles such as amines and alcohols to form substituted products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere
Major Products Formed: The major products formed from the reactions of magnesium bis(decylcarbonate) with nucleophiles are substituted carbonates. For example, the reaction with an amine would yield a carbamate, while the reaction with an alcohol would yield an alkyl carbonate.
Applications De Recherche Scientifique
Magnesium bis(decylcarbonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbonates and carbamates.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its moisturizing and skin conditioning properties.
Industry: Utilized in the formulation of personal care products, such as lotions, creams, and sunscreens, to enhance their texture and efficacy.
Mécanisme D'action
The mechanism of action of magnesium bis(decylcarbonate) involves its ability to interact with the skin’s surface, forming a protective barrier that helps to retain moisture and improve skin texture. At the molecular level, the compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a softening effect. The carbonate groups in the compound can also react with free radicals, providing antioxidant benefits.
Comparaison Avec Des Composés Similaires
Magnesium carbonate: Used as an antacid and in various industrial applications.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium sulfate: Used in medicine as a laxative and to treat magnesium deficiency.
Comparison: Magnesium bis(decylcarbonate) is unique in its application as an emollient and skin conditioning agent in personal care products. Unlike magnesium carbonate, which is primarily used for its antacid properties, magnesium bis(decylcarbonate) provides moisturizing and softening effects. Compared to magnesium stearate and magnesium sulfate, magnesium bis(decylcarbonate) has a more specialized role in skincare formulations, making it a valuable ingredient in the cosmetics industry.
Propriétés
Numéro CAS |
97552-54-0 |
|---|---|
Formule moléculaire |
C22H42MgO6 |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
magnesium;decyl carbonate |
InChI |
InChI=1S/2C11H22O3.Mg/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2*2-10H2,1H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
DEVGOZZMLLZYIX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCOC(=O)[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


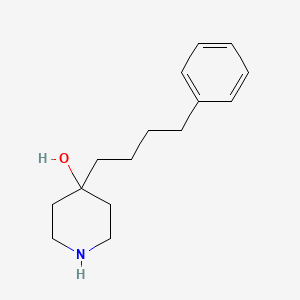
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
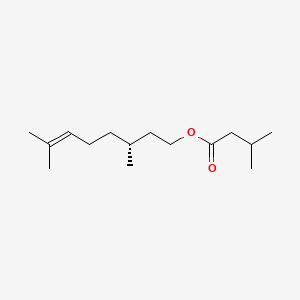
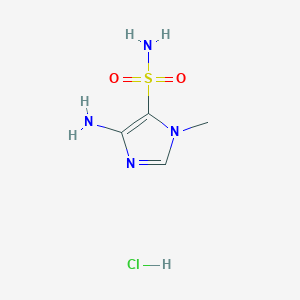
![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
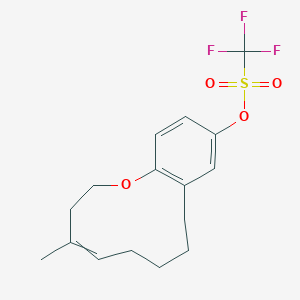
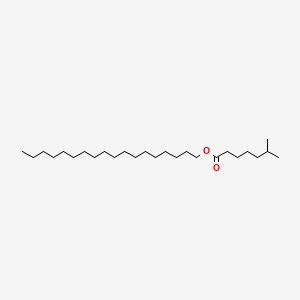
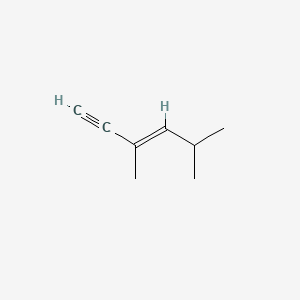
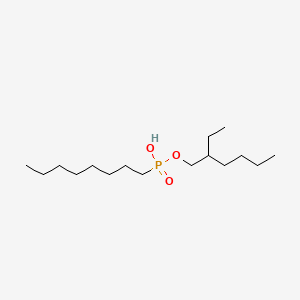
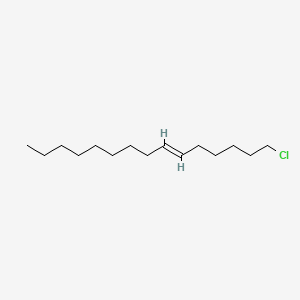
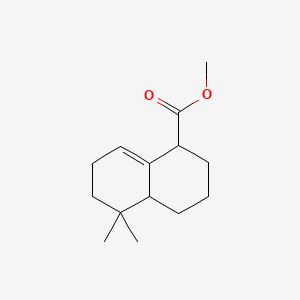
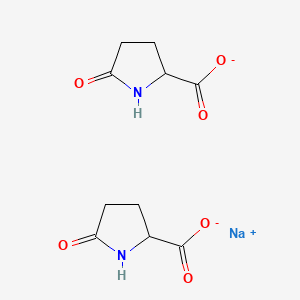
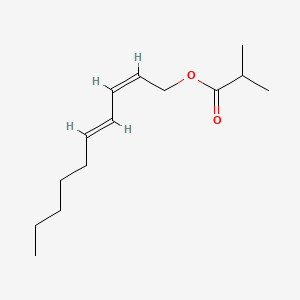
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
